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molecular formula C13H11ClFNO B8318011 2-Amino-5-chloro-alpha-(2-fluorophenyl)benzenemethanol

2-Amino-5-chloro-alpha-(2-fluorophenyl)benzenemethanol

Cat. No. B8318011
M. Wt: 251.68 g/mol
InChI Key: BJHKEJWESLXYEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04464300

Procedure details

A solution of 18.5 g of sodium borohydride in 125 ml of water is added dropwise at 20° to 25° within 20 minutes to a solution of 124.8 g of 2-amino-5-chloro-2'-fluorobenzophenone. The mixture is stirred for a further 16 hours. 250 ml of methanol are then added thereto and the mixture is heated to boiling under reflux for 15 minutes. After evaporation of the organic solvent, the residue is diluted with water, whereupon the mixture is acidified with hydrochloric acid and extracted with ethyl acetate. The ethyl acetate solutions are washed, dried, concentrated to 100 ml in vacuo and subsequently treated with 300 ml of petroleum ether. There is obtained crystalline 2-amino-5-chloro-2'-fluorobenzhydrol of melting point 97°-99°.
Quantity
18.5 g
Type
reactant
Reaction Step One
Quantity
124.8 g
Type
reactant
Reaction Step One
Name
Quantity
125 mL
Type
solvent
Reaction Step One
Quantity
250 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[BH4-].[Na+].[NH2:3][C:4]1[CH:18]=[CH:17][C:16]([Cl:19])=[CH:15][C:5]=1[C:6]([C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][C:9]=1[F:14])=[O:7].CO>O>[NH2:3][C:4]1[CH:18]=[CH:17][C:16]([Cl:19])=[CH:15][C:5]=1[CH:6]([OH:7])[C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][C:9]=1[F:14] |f:0.1|

Inputs

Step One
Name
Quantity
18.5 g
Type
reactant
Smiles
[BH4-].[Na+]
Name
Quantity
124.8 g
Type
reactant
Smiles
NC1=C(C(=O)C2=C(C=CC=C2)F)C=C(C=C1)Cl
Name
Quantity
125 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
250 mL
Type
reactant
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
The mixture is stirred for a further 16 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture is heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 15 minutes
Duration
15 min
CUSTOM
Type
CUSTOM
Details
After evaporation of the organic solvent
ADDITION
Type
ADDITION
Details
the residue is diluted with water, whereupon the mixture
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
The ethyl acetate solutions are washed
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to 100 ml in vacuo
ADDITION
Type
ADDITION
Details
subsequently treated with 300 ml of petroleum ether

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
NC1=C(C(C2=C(C=CC=C2)F)O)C=C(C=C1)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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